

# Meta-analysis of Ombrabulin Hydrochloride Clinical Trial Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Ombrabulin hydrochloride, a synthetic analogue of combretastatin A4, was an investigational vascular-disrupting agent (VDA) developed for the treatment of various cancers.[1][2] As a VDA, its primary mechanism of action involves the destabilization of existing tumor vasculature, leading to a rapid reduction in tumor blood flow and subsequent necrosis.[3] Despite showing promise in preclinical models and early-phase clinical trials, the development of ombrabulin was discontinued by Sanofi in 2013 following disappointing results from Phase III trials.[2] This guide provides a meta-analysis of available clinical trial data for ombrabulin hydrochloride, offering a comparative overview of its performance in various therapeutic settings.

## **Mechanism of Action: Targeting Tumor Vasculature**

Ombrabulin exerts its cytotoxic effects by binding to the colchicine site on  $\beta$ -tubulin in endothelial cells.[1][4] This interaction inhibits tubulin polymerization, leading to the depolymerization of microtubules and disruption of the cellular cytoskeleton.[3][4] The rapidly proliferating and immature endothelial cells of tumor blood vessels are particularly sensitive to this disruption, resulting in their detachment, vascular collapse, and ultimately, tumor necrosis. [3][4]





Click to download full resolution via product page

Caption: Signaling pathway of Ombrabulin Hydrochloride. (Within 100 characters)

## **Clinical Trial Outcomes: A Comparative Analysis**

Clinical development of **ombrabulin hydrochloride** included Phase I, II, and III trials, both as a monotherapy and in combination with various cytotoxic agents. The following tables summarize the key quantitative data from these studies.



# Table 1: Phase I Monotherapy and Combination Therapy Trials



| Trial<br>Identifier      | Patient<br>Population                                 | Treatment<br>Regimen                     | Recommend<br>ed Phase II<br>Dose<br>(RP2D)                                            | Dose-<br>Limiting<br>Toxicities<br>(DLTs)                               | Key Efficacy<br>Results                                          |
|--------------------------|-------------------------------------------------------|------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------|
| NCT0190768<br>5[4]       | Advanced<br>Solid Tumors                              | Ombrabulin +<br>Docetaxel                | 35 mg/m² ombrabulin with 75 mg/m² docetaxel; Not established with 100 mg/m² docetaxel | Grade 3 neutropenic infection, Grade 3 headache, Grade 3 fatigue[4]     | 10 patients had partial responses[5]                             |
| Sessa et al.,<br>2013[6] | Advanced<br>Solid Tumors                              | Ombrabulin<br>Monotherapy                | 50 mg/m²<br>every 3<br>weeks                                                          | Grade 3 abdominal pain, Grade 3 tumor pain, Grade 3 hypertension[ 6]    | 1 partial response, 8 patients with stable disease ≥ 4 months[6] |
| NCT0096891<br>6[7]       | Japanese<br>Patients with<br>Advanced<br>Solid Tumors | Ombrabulin<br>Monotherapy                | 50 mg/m²<br>every 3<br>weeks                                                          | Grade 3 lymphopenia, Grade 2 hypertension, Grade 3 diarrhea[7]          | 5 patients<br>had stable<br>disease[7]                           |
| NCT0109530<br>2[8]       | Japanese Patients with Advanced Solid Tumors          | Ombrabulin +<br>Docetaxel +<br>Cisplatin | Not<br>established<br>(terminated<br>early)                                           | Hematologica I and non- hematological DLTs at the initial dose level[8] | 4 out of 11 patients had a partial response[8]                   |



| Soria et al.<br>(Phase I)[9] | Advanced<br>Solid Tumors                              | Ombrabulin + Cisplatin/Doc etaxel (OCD) or Carboplatin/P aclitaxel (OCP) | 35 mg/m²<br>ombrabulin<br>with standard<br>doses of<br>OCD and<br>OCP                | Grade 4 febrile neutropenia, Grade 4 pulmonary embolism, Grade 3 ALT elevation, Grade 3 peripheral ischemia[9] | 1 complete<br>response, 15<br>partial<br>responses<br>(10 OCD, 5<br>OCP)[9]   |
|------------------------------|-------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| NCT0129363<br>0[10]          | Japanese<br>Patients with<br>Advanced<br>Solid Tumors | Ombrabulin +<br>Paclitaxel +<br>Carboplatin                              | 35 mg/m²<br>ombrabulin<br>with<br>paclitaxel 200<br>mg/m² and<br>carboplatin<br>AUC6 | Grade 3 Escherichia urinary tract infection[10]                                                                | 1 complete<br>response, 6<br>partial<br>responses, 7<br>stable<br>disease[10] |

**Table 2: Phase II and III Combination Therapy Trials** 



| Trial<br>Identifier            | Patient<br>Population                                     | Treatment<br>Regimen                                                        | Primary<br>Endpoint | Median Progressi on-Free Survival (PFS)                           | Objective<br>Response<br>Rate<br>(ORR) | Overall<br>Survival<br>(OS)           |
|--------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------|---------------------|-------------------------------------------------------------------|----------------------------------------|---------------------------------------|
| DISRUPT<br>(Phase II)<br>[11]  | Metastatic<br>Non-Small<br>Cell Lung<br>Cancer<br>(NSCLC) | Ombrabuli n + Taxane- Platinum vs. Placebo + Taxane- Platinum               | PFS                 | 5.65<br>months vs.<br>5.45<br>months<br>(HR 0.948,<br>p=0.39)[11] | 32% vs.<br>31%[11]                     | Median 11.0 months in both groups[11] |
| EFC10260<br>(Phase II)<br>[12] | Platinum-<br>Sensitive<br>Recurrent<br>Ovarian<br>Cancer  | Ombrabuli n + Carboplatin /Paclitaxel vs. Placebo + Carboplatin /Paclitaxel | PFS                 | Not<br>reported in<br>abstract                                    | Not<br>reported in<br>abstract         | Not<br>reported in<br>abstract        |

### **Experimental Protocols**

The clinical trials of **ombrabulin hydrochloride** followed structured protocols to assess its safety and efficacy. Below are generalized methodologies based on the available data.

# Phase I Dose-Escalation Studies (e.g., NCT01907685, Sessa et al., 2013)

- Patient Population: Patients with advanced solid malignancies who have failed standard therapies.
- Study Design: Open-label, dose-escalation studies, often using a traditional 3+3 design.



- Treatment Administration: Ombrabulin was typically administered as a 30-minute intravenous infusion on Day 1 of a 21-day cycle.[4][6] In combination studies, the chemotherapeutic agent (e.g., docetaxel) was administered on Day 2.[4]
- Dose Escalation: The dose of ombrabulin was escalated in successive cohorts of patients until the maximum tolerated dose (MTD) or recommended Phase II dose (RP2D) was determined.

#### Assessments:

- Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs) according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
- Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).
- Pharmacokinetics: Blood samples were collected at various time points to determine the pharmacokinetic profiles of ombrabulin and its active metabolite, RPR258063.[6]

# Phase II Randomized Controlled Trials (e.g., DISRUPT Trial)

- Patient Population: Specific patient populations with a particular cancer type (e.g., metastatic NSCLC).[11]
- Study Design: Randomized, double-blind, placebo-controlled trials.
- Treatment Arms: Patients were randomized to receive either ombrabulin in combination with standard-of-care chemotherapy or a placebo with the same chemotherapy regimen.
- Assessments:
  - Primary Endpoint: Typically progression-free survival (PFS).
  - Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and safety.





Click to download full resolution via product page

**Caption:** Representative experimental workflow for a combination therapy trial. (Within 100 characters)

### Conclusion

The clinical development of **ombrabulin hydrochloride** illustrates the challenges of translating preclinical promise into clinical benefit. While early-phase trials demonstrated manageable



toxicity profiles and some signs of anti-tumor activity, both as a monotherapy and in combination with chemotherapy, the larger, randomized Phase II DISRUPT trial failed to show a significant improvement in progression-free survival in patients with metastatic non-small cell lung cancer.[11] The discontinuation of its development underscores the difficulty in targeting the tumor vasculature effectively in all cancer types and the importance of robust randomized trial data to confirm clinical efficacy. The data presented in this guide serves as a valuable resource for researchers in the field of oncology drug development, providing insights into the clinical trajectory of a vascular-disrupting agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Ombrabulin Wikipedia [en.wikipedia.org]
- 3. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic study of the vascular disrupting agent ombrabulin (AVE8062) and docetaxel in advanced solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I safety, pharmacokinetic and pharmacodynamic evaluation of the vascular disrupting agent ombrabulin (AVE8062) in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label, dose-escalation, safety, and pharmacokinetics phase I study of ombrabulin, a vascular disrupting agent, administered as a 30-min intravenous infusion every 3 weeks in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase I clinical and pharmacokinetic study of ombrabulin (AVE8062) combined with cisplatin/docetaxel or carboplatin/paclitaxel in patients with advanced solid tumors PubMed



[pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Meta-analysis of Ombrabulin Hydrochloride Clinical Trial Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069311#meta-analysis-of-ombrabulin-hydrochloride-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com